8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N7O2 and its molecular weight is 421.505. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a benzylpiperazine moiety have been reported to exhibit antibacterial and antifungal activities
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the known activities of similar compounds, it’s possible that it interacts with its targets by binding to their active sites, thereby inhibiting their function
Biochemical Pathways
Given its potential antimicrobial activity, it might interfere with essential biochemical pathways in bacteria or fungi, such as cell wall synthesis, protein synthesis, or dna replication
Pharmacokinetics
Compounds with similar structures are often well-absorbed and can penetrate tissues effectively . More research is needed to determine the ADME properties of this compound and their impact on its bioavailability.
Result of Action
If it indeed has antimicrobial activity, it could lead to the death of bacterial or fungal cells by disrupting essential cellular processes
Properties
IUPAC Name |
6-[2-(4-benzylpiperazin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-16-14-29-18-19(25(2)22(31)24-20(18)30)23-21(29)28(16)13-12-26-8-10-27(11-9-26)15-17-6-4-3-5-7-17/h3-7,14H,8-13,15H2,1-2H3,(H,24,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHOGXIBGLMZDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.